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Compound of Interest

Compound Name: ML202

Cat. No.: B15578613

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of
ML202, a potent allosteric activator of pyruvate kinase M2 (PKM2), in mouse models. The
information is intended to support preclinical research in areas such as oncology and metabolic
diseases.

Introduction to ML202

ML202 is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme
that plays a critical role in cancer metabolism.[1] PKM2 is a key regulator of glycolysis and is
predominantly expressed in cancer cells and proliferating tissues.[2][3] By activating PKM2,
ML202 can modulate cellular metabolic pathways, which has been shown to suppress tumor
growth in preclinical models.[4] This document outlines protocols for the preparation and
administration of ML202 for in vivo studies in mice, along with available data on its
pharmacokinetics and dosing.

Quantitative Data Summary

While specific in vivo dosage studies for ML202 are not extensively published, valuable
pharmacokinetic data is available. Furthermore, data from a closely related and structurally
similar potent PKM2 activator, TEPP-46 (also known as ML265), provides a strong basis for
dose range finding and administration strategies for ML202.
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Pharmacokinetics of ML202 in Mice

Pharmacokinetic studies in male Balb/c mice have characterized the plasma concentration of
ML202 over time following different routes of administration.[5] Although the precise dosages
used to generate this data are not specified in the available literature, the graphical
representation indicates the relative bioavailability and clearance rates.

Table 1: Summary of ML202 Pharmacokinetic Profile in Mice[5]

Administration Peak Plasma Time to Peak

] ] Clearance Rate
Route Concentration Concentration
Intravenous (1V) Highest Immediate Rapid
Intraperitoneal (IP) Moderate ~ 1 hour Moderate
Oral (PO) Lowest ~ 2-4 hours Slower

Note: The values in this table are qualitative interpretations of the plasma concentration-time
profile graph and are intended for comparative purposes.

Dosage of a Structurally Similar PKM2 Activator (TEPP-
46/ML265) in Mice

Studies with the potent PKM2 activator TEPP-46 (ML265) in mouse xenograft models provide
valuable guidance for ML202 dosage.

Table 2: TEPP-46 (ML265) Dosage in Mice[2][6]
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Administration Route Dosage Range Study Context
Intravenous (1V) 1 mg/kg Pharmacokinetic studies

_ Efficacy and
Intraperitoneal (IP) 10 - 50 mg/kg

pharmacodynamic studies

Oral (PO) 10 mg/kg Pharmacokinetic studies

] Nonalcoholic steatohepatitis
Intraperitoneal (IP) 30 mg/kg (every 5 days) del
mode

Experimental Protocols

The following protocols are generalized procedures for the preparation and administration of
compounds like ML202 in mice. It is imperative that all animal procedures are approved by the
relevant Institutional Animal Care and Use Committee (IACUC) and are performed by trained
personnel.

Formulation of ML202 for In Vivo Administration

A common formulation for similar non-polar small molecules for in vivo studies in mice involves
a vehicle solution to ensure solubility and bioavailability.

Recommended Vehicle:

A frequently used vehicle for oral and parenteral administration of similar compounds is a
mixture of:

10% DMSO

40% PEG300

5% Tween 80

45% Saline[7]

Preparation Protocol:
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» Calculate the required amount of ML202 based on the desired dose and the average weight
of the mice.

» Dissolve the calculated amount of ML202 in DMSO first.
e Add PEG300 to the solution and mix thoroughly.

» Add Tween 80 and mix until the solution is clear.

» Finally, add saline to reach the final volume and mix well.
e The solution should be prepared fresh daily.

For oral administration, ML202 can also be suspended in corn oil.[2]

Administration Routes

The choice of administration route depends on the experimental design and the desired
pharmacokinetic profile.

Oral gavage ensures a precise dosage is delivered directly to the stomach.

Protocol:

Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
o Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).

e Measure the distance from the mouse's snout to the last rib to determine the correct insertion
depth.

e Gently restrain the mouse and insert the gavage needle into the esophagus.
e Slowly administer the ML202 formulation.
o Monitor the animal for any signs of distress after the procedure.[8]

IP injection allows for rapid absorption into the systemic circulation.
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Protocol:

Weigh the mouse to determine the correct injection volume (typically up to 10 mL/kg).[9]
o Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).[9]
e Restrain the mouse to expose the abdomen.

« Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to
avoid puncturing the internal organs.

» Aspirate to ensure the needle is not in a blood vessel or organ.
e Inject the ML202 solution.

Withdraw the needle and monitor the animal.

IV injection provides immediate and 100% bioavailability. The lateral tail vein is the most
common site for IV injections in mice.

Protocol:

Warm the mouse's tail to dilate the veins.

Place the mouse in a restraining device.

Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

Insert the needle into the lateral tail vein.

Slowly inject the ML202 solution.

Apply gentle pressure to the injection site after withdrawing the needle.

Mandatory Visualizations
PKM2 Signaling Pathway
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The following diagram illustrates the central role of PKM2 in cellular metabolism and how
activators like ML202 can influence its function.

PKM2 Signaling Pathway

Glycolytic Pathway PKM2 Regulation

Growth Factor Signaling
(e.g., EGFR)

; l

Phosphotyrosine
Signaling

Glucose

Glycolysis

/

Phosphoenolpyruvate

I
:Promotes

PKM2 (inactive dimer)

(PEP)
PKM2 SQ?::gE?ags \\\ Promotes [ Activation /Inhibition
Pyruvate PKM2 (active tetramer)
Oxidative

Warburg Effect Phosphorylation

Metabol|c Fates of Pyruvate

Anabolic Pathways

e UEAGTD (e.g., Serine Synthesis)

Click to download full resolution via product page

Caption: PKM2 signaling and the effect of ML202.
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Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of ML202 in a
mouse xenograft model.
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In Vivo Efficacy Study Workflow
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Caption: Workflow for a mouse xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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